2-(5-metil-1H-pirazol-1-il)anilina

Descripción general

Descripción

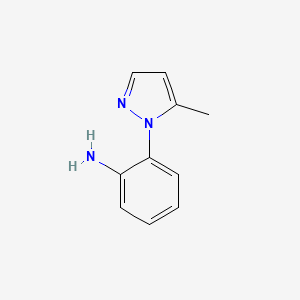

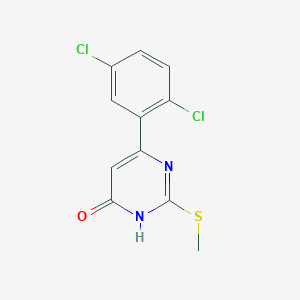

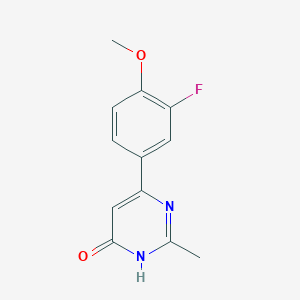

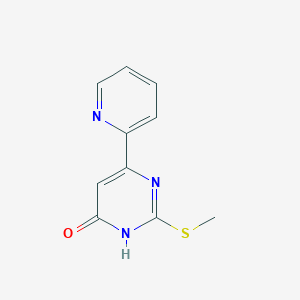

2-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(5-methyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antagonismo del Receptor de Andrógenos en la Terapia del Cáncer de Próstata

2-(5-metil-1H-pirazol-1-il)anilina: se han sintetizado y evaluado derivados de esta molécula como posibles antagonistas del receptor de andrógenos (AR) . Estos compuestos están diseñados para bloquear la señalización del AR, que a menudo se activa en las células de cáncer de próstata. La inhibición de esta vía es una estrategia crucial en el tratamiento del cáncer de próstata, particularmente en los casos que progresan a cáncer de próstata resistente a la castración (CRPC). Algunos derivados han mostrado una mayor actividad antiproliferativa contra las células LNCaP que la bicalutamida, un antagonista del AR de primera generación .

Actividad Antiproliferativa Contra las Líneas Celulares de Cáncer

Los derivados de This compound se han probado por su actividad antiproliferativa en varias líneas celulares de cáncer, incluyendo LNCaP y PC-3 . Los resultados de estos estudios indican que ciertos derivados pueden inhibir el crecimiento de estas células de manera más efectiva que los medicamentos existentes, lo que ofrece una vía prometedora para el desarrollo de nuevas terapias contra el cáncer .

Diseño y Síntesis de Nuevos Antagonistas del AR

La investigación se ha centrado en el diseño y la síntesis de nuevos antagonistas del AR basados en el andamiaje de This compound . Estos esfuerzos apuntan a desarrollar antagonistas del AR de segunda generación que puedan superar la resistencia a los medicamentos que se encuentra con los antagonistas de primera generación en el tratamiento del cáncer de próstata .

Estudios de Simulación Molecular

Se han realizado estudios de simulación molecular para justificar la potente actividad in vitro de los derivados de This compound . Estos estudios implican analizar los patrones de unión y las interacciones de energía libre de los compuestos con las proteínas diana, proporcionando información sobre su posible eficacia como agentes terapéuticos .

Orientación a la Síntesis de Andrógenos en CRPC

Los derivados de This compound también se están explorando por su capacidad para bloquear la síntesis endógena de andrógenos . Este enfoque es particularmente relevante para combatir el CRPC, donde las terapias tradicionales no logran controlar la progresión de la enfermedad debido a la reactivación de la señalización del AR .

Inhibición del Crecimiento Mejorada en Modelos Celulares

El núcleo de pirazol de los derivados de This compound se ha asociado con una inhibición del crecimiento mejorada en las células PC-3, un modelo para el cáncer de próstata agresivo . Esto sugiere que las modificaciones en el núcleo de pirazol pueden mejorar los efectos antiproliferativos de estos compuestos .

Mecanismo De Acción

Target of Action

The primary target of 2-(5-methyl-1H-pyrazol-1-yl)aniline is the Androgen Receptor (AR) . The Androgen Receptor is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .

Mode of Action

2-(5-methyl-1H-pyrazol-1-yl)aniline interacts with the Androgen Receptor, acting as an antagonist This interaction results in the inhibition of the Androgen Receptor signaling pathway .

Biochemical Pathways

The compound affects the Androgen Receptor signaling pathway. When the Androgen Receptor is blocked, it can’t stimulate the normal growth and division of cells. This leads to a decrease in the proliferation of prostate cancer cells .

Pharmacokinetics

It’s known that the effectiveness of such compounds can be influenced by their metabolic stability and their ability to reach and interact with their target, the androgen receptor .

Result of Action

The result of the action of 2-(5-methyl-1H-pyrazol-1-yl)aniline is the inhibition of the Androgen Receptor signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

Análisis Bioquímico

Biochemical Properties

2-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with androgen receptors, where it acts as an antagonist . This interaction is crucial in the context of prostate cancer therapy, as blocking androgen receptors can inhibit the growth of cancer cells. Additionally, 2-(5-methyl-1H-pyrazol-1-yl)aniline has shown potential in inhibiting certain enzymes involved in metabolic pathways .

Cellular Effects

The effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In prostate cancer cells, for example, it has been observed to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition leads to a decrease in the expression of genes that promote cell growth and survival, thereby reducing cancer cell viability.

Molecular Mechanism

At the molecular level, 2-(5-methyl-1H-pyrazol-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. It binds to androgen receptors, preventing the activation of these receptors by endogenous androgens . This binding inhibits the downstream signaling pathways that are essential for cancer cell growth. Additionally, 2-(5-methyl-1H-pyrazol-1-yl)aniline may interact with other enzymes, leading to their inhibition or activation, which further influences cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions Long-term exposure to 2-(5-methyl-1H-pyrazol-1-yl)aniline has been associated with sustained inhibition of androgen receptor signaling, leading to prolonged anti-proliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit androgen receptor signaling without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. These effects include alterations in liver enzyme levels and potential hepatotoxicity . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(5-methyl-1H-pyrazol-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may influence its overall efficacy and safety profile. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-(5-methyl-1H-pyrazol-1-yl)aniline is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects. Studies have shown that it tends to accumulate in tissues with high androgen receptor expression, such as the prostate .

Subcellular Localization

The subcellular localization of 2-(5-methyl-1H-pyrazol-1-yl)aniline is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence its binding affinity and overall efficacy in inhibiting androgen receptor signaling .

Propiedades

IUPAC Name |

2-(5-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRMLSAXKQTTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)

![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)